methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate
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Overview
Description
Methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a pyrrole ring, a formyl group, and a carboxylate ester group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.
Formylation of the Pyrrole Ring: The pyrrole ring is then formylated using formic acid or formylating agents like formyl chloride.
Formation of the Triazole Ring: The triazole ring is formed through the reaction of hydrazine with a suitable carboxylic acid derivative, such as an ester or acid chloride.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like bromine (Br2) or acyl chlorides
Major Products Formed:
Oxidation: this compound can be converted to its corresponding carboxylic acid derivative.
Reduction: The formyl group can be reduced to a hydroxyl group, forming a hydroxymethyl derivative.
Substitution: Various substituted pyrroles can be synthesized depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of triazole derivatives with biological targets. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
Methyl 2- [2-formyl-5- (methoxymethyl)-1H-pyrrol-1-yl]propanoate
Methyl 2- [2-formyl-5- (methoxymethyl)-1H-pyrrol-1-yl]-3- (4- hydroxyphenyl)propanoate
Dimethyl 2- [2-formyl-5- (methoxymethyl)-1H-pyrrol-1-yl]butanedioate
Uniqueness: Methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)-1H-1,2,4-triazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(15)7-10-9(12-11-7)13-4-2-3-6(13)5-14/h2-5H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQASSMWWKWAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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